molecular formula C8H4Cl2F13O2P B13697763 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Phosphorodichloridate

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Phosphorodichloridate

Cat. No.: B13697763
M. Wt: 480.97 g/mol
InChI Key: HMOCHFBKHVBTKI-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Phosphorodichloridate is a fluorinated organophosphorus compound. It is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation. This compound is often used in various industrial applications due to its ability to impart hydrophobic and oleophobic properties to surfaces.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Phosphorodichloridate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol+POCl33,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Phosphorodichloridate+HCl\text{3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol+POCl3​→3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Phosphorodichloridate+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Phosphorodichloridate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an alcohol would produce a phosphoric ester.

    Hydrolysis: The major products are phosphoric acid derivatives and hydrochloric acid.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Phosphorodichloridate has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a precursor for the preparation of phosphoric esters.

    Biology: Investigated for its potential use in modifying biological surfaces to impart hydrophobic properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the production of water-repellent and oil-repellent coatings for textiles, paper, and other materials.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Phosphorodichloridate involves its ability to form strong bonds with various substrates, imparting hydrophobic and oleophobic properties. The molecular targets include hydroxyl groups on surfaces, which react with the phosphorodichloridate to form stable phosphoric esters. This reaction pathway is crucial for its application in surface modification.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Methacrylate: Another fluorinated compound used for similar applications in surface modification.

    Perfluorooctyl Methacrylate: Known for its use in creating hydrophobic and oleophobic surfaces.

    3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Used in the synthesis of fluorinated thiocarbamates and carbamates.

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Phosphorodichloridate is unique due to its dual functionality as both a fluorinated compound and a phosphorodichloridate. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.

Properties

IUPAC Name

8-dichlorophosphoryloxy-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F13O2P/c9-26(10,24)25-2-1-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOCHFBKHVBTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F13O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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